molecular formula C11H12O B1281490 2-Cyclopropyl-1-phenylethan-1-one CAS No. 6739-22-6

2-Cyclopropyl-1-phenylethan-1-one

Cat. No. B1281490
CAS RN: 6739-22-6
M. Wt: 160.21 g/mol
InChI Key: SKAMSFNTWGMHJW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-phenylethan-1-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The structure of this compound includes a cyclopropyl group attached to a phenylethanone moiety, which is a versatile precursor for further chemical transformations.

Synthesis Analysis

The synthesis of derivatives of 2-cyclopropyl-1-phenylethan-1-one has been explored through Lewis acid-mediated reactions. One method involves the reaction of 1-cyclopropyl-2-arylethanones with allenic esters in the presence of TMSOTf (trimethylsilyl trifluoromethanesulfonate), leading to the formation of dihydrofuro[2,3-h]chromen-2-one derivatives . This process includes a sequence of reactions such as nucleophilic ring-opening of the cyclopropane, aldol-type reactions, transesterification, dehydration, and aromatization . Another study reports the synthesis of 6-methyl-3a,7-diaryl-3,3a-dihydro-2H-benzofuran-4-one derivatives using a similar approach with allenic esters and also extends the methodology to reactions with ethyl acetoacetate and methyl acrylate, yielding various dihydrobenzofuran derivatives .

Molecular Structure Analysis

The molecular structure of 2-cyclopropyl-1-phenylethan-1-one derivatives is characterized by the presence of a three-membered cyclopropane ring, which is highly strained and reactive. This reactivity is harnessed in the synthesis of complex molecules, where the cyclopropane ring can undergo ring-opening reactions under the influence of a Lewis acid catalyst .

Chemical Reactions Analysis

The chemical reactivity of 2-cyclopropyl-1-phenylethan-1-one derivatives is largely defined by the cyclopropane moiety. In the presence of TMSOTf, the cyclopropane can be opened nucleophilically by water, followed by a series of aldol-type reactions that contribute to the formation of various fused ring systems . Additionally, the use of different nucleophiles such as ethyl acetoacetate and methyl acrylate can lead to the formation of distinct products, showcasing the versatility of the cyclopropyl group in synthetic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-cyclopropyl-1-phenylethan-1-one are not detailed in the provided papers, the properties of its derivatives can be inferred. The derivatives synthesized through the reactions mentioned exhibit moderate to good yields, indicating a reasonable level of stability and reactivity for synthetic applications . The presence of the cyclopropane ring is likely to influence the physical properties such as boiling point and solubility, as well as the chemical properties including reactivity and stability of the derivatives.

Scientific Research Applications

  • Chemical Building Block

    • “2-Cyclopropyl-1-phenylethan-1-one” is a chemical building block . It can be used in the synthesis of a variety of complex molecules in fields such as pharmaceuticals, agrochemicals, and materials science .
    • The methods of application or experimental procedures would depend on the specific synthesis pathway being used .
    • The outcomes obtained would also depend on the specific synthesis pathway and the target molecule .
  • Cyclopropane Synthesis

    • Cyclopropanes are present in numerous biological compounds . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes .
    • The specific method involves reacting a carbene with an alkene or cycloalkene to form a cyclopropane .
    • The outcome of this reaction is the formation of a cyclopropane ring, which is a useful structural motif in many biological compounds .
  • Photoinduced C=N Double Bond Transfer

    • A similar compound, N-(diphenyl­methyl)-1-phenylethan-1-imine, was used in a study to carry out photoinduced C=N double bond transfer . This process involves photo­excitation of the Schiff base and coordination of the latter to the central metal atom of the chiral catalyst .
    • The method involves irradiation with a mercury ultraviolet lamp . The strongly electro­negative atom of the near-neutral solvent attracts the active α-hydrogen from the excited Schiff base molecule to form a negatively charged delocalized π-bond structure .
    • The outcome of this reaction is the formation of a more stable molec­ular structure to complete the selective proton transfer process . Among the examined chiral catalysts, divalent tin porphyrin was the most effective, and the product yield and enantiomeric excess were 98% and 91.49%, respectively .
  • Synthesis of Biological Compounds

    • Cyclopropanes are present in numerous biological compounds . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes .
    • The specific method involves reacting a carbene with an alkene or cycloalkene to form a cyclopropane .
    • The outcome of this reaction is the formation of a cyclopropane ring, which is a useful structural motif in many biological compounds .

properties

IUPAC Name

2-cyclopropyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAMSFNTWGMHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500267
Record name 2-Cyclopropyl-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-phenylethan-1-one

CAS RN

6739-22-6
Record name 2-Cyclopropyl-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6739-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-1-phenylethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Siddaraju, KR Prabhu - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… Similarly ketones such as 1-(5-methylfuran-2-yl)propan-1-one, 1-(isoquinolin-1-yl)butan-1-one, 1-(naphthalen-2-yl)-3-phenylpropan-1-one, and 2-cyclopropyl-1-phenylethan-1-one …
Number of citations: 32 pubs.rsc.org
K Yamanomoto, T Matsudaira - Synlett, 2023 - thieme-connect.com
We report herein a straightforward method for the synthesis of α-hydroxyamino ketones, which involves the benzoylation reaction of nitrones with 2-benzoyl-2-phenylbenzothiazoline …
Number of citations: 2 www.thieme-connect.com
A Xia, X Xie, X Hu, W Xu, Y Liu - The Journal of Organic Chemistry, 2019 - ACS Publications
The general dehalogenation of alkyl halides with zinc using D 2 O or H 2 O as a deuterium or hydrogen donor has been developed. The method provides an efficient and economic …
Number of citations: 24 pubs.acs.org

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